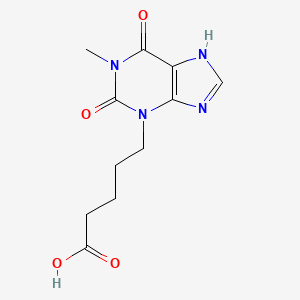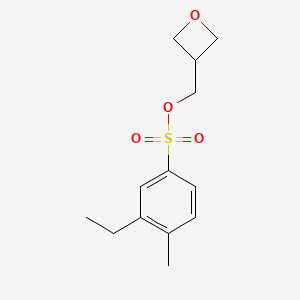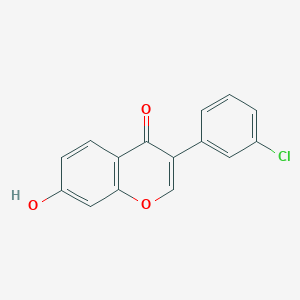![molecular formula C19H12N2 B11849390 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,12-diazapentacyclo[118002,1105,10014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure
準備方法
The synthesis of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear precursors are transformed into the desired pentacyclic structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
化学反応の分析
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
作用機序
The mechanism of action of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction, where the compound modulates the transmission of signals within cells, or metabolic pathways, where it affects the conversion of substrates into products.
類似化合物との比較
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene can be compared with other similar compounds, such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 12-thia-4,9-diazapentacyclo[11.8.0.02,11.03,8.014,19]heneicosa-1(13),2(11),3(8),4,6,14,16,18,20-nonaen-10-one
- 2,13-dimethyl (14Z)-11,22-diazapentacyclo[13.7.0.0⁴,¹².0⁵,¹⁰.0¹⁶,²¹]docosa-1,3,5,7,9,12,14,16,18,20-decaene-2,13-dicarboxylate
These compounds share similar pentacyclic structures but differ in the presence of additional functional groups or heteroatoms, which can influence their chemical properties and applications.
特性
分子式 |
C19H12N2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-17-18(15)20-19-16-8-4-2-6-14(16)11-12-21(17)19/h1-12H |
InChIキー |
CTCFVROOGYAUPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4N3C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)


![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)






![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)


